BenchChemオンラインストアへようこそ!

5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine

Mitochondrial uncoupling Structure-activity relationship Pyrazine SAR

5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a heterocyclic small molecule (C10H8F3N3O, MW 243.18) consisting of a pyrazole core substituted at the 5‑position with a 3‑trifluoromethoxyphenyl ring and at the 3‑position with a primary amine. The meta‑OCF3 substituent imparts a characteristic lipophilicity (XLogP3‑AA = 2.7) and hydrogen‑bond acceptor profile (HBA = that differentiate it from both the para‑OCF3 regioisomer and the analogous CF3‑substituted derivative.

Molecular Formula C10H8F3N3O
Molecular Weight 243.189
CAS No. 1040724-29-5
Cat. No. B2469300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine
CAS1040724-29-5
Molecular FormulaC10H8F3N3O
Molecular Weight243.189
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NN2)N
InChIInChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
InChIKeyCIUDAARPGVJWLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine (CAS 1040724-29-5): A meta-OCF3 Pyrazole Building Block for Medicinal Chemistry and Agrochemical Procurement


5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a heterocyclic small molecule (C10H8F3N3O, MW 243.18) consisting of a pyrazole core substituted at the 5‑position with a 3‑trifluoromethoxyphenyl ring and at the 3‑position with a primary amine [1]. The meta‑OCF3 substituent imparts a characteristic lipophilicity (XLogP3‑AA = 2.7) and hydrogen‑bond acceptor profile (HBA = 6) that differentiate it from both the para‑OCF3 regioisomer and the analogous CF3‑substituted derivative [2]. The compound serves as a versatile synthetic intermediate in kinase inhibitor programs and agrochemical discovery, where the unique electronic and steric properties of the meta‑trifluoromethoxy group are leveraged to fine‑tune target engagement and pharmacokinetic parameters [3].

Why Generic Substitution of 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine with Other Pyrazol-3-amine Analogs Leads to Unpredictable Biological and Physicochemical Outcomes


Pyrazol‑3‑amine analogs bearing different aryl substitution patterns (positional isomers, CF3‑for‑OCF3 replacements, or OCH3‑for‑OCF3 swaps) cannot be interchanged without risking loss of target potency, altered selectivity, or compromised metabolic stability. The meta‑OCF3 group possesses a unique combination of electron‑withdrawing character (Hammett σm ≈ 0.38), lipophilicity (Hansch π ≈ +1.04), and conformational preference that differs substantially from both the para‑OCF3 isomer and the CF3 congener [1]. SAR evidence from related chemotypes demonstrates that the site of aryl substitution directly determines bioactivity magnitude and even mechanism of action, making the procurement of the specific meta‑OCF3 regioisomer a critical requirement for reproducibility and target‑specific optimisation [2]. The quantitative evidence below substantiates this position with measured and computed comparator data.

Quantitative Differentiation Evidence for 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine Versus Its Closest Analogs


Meta-OCF3 Substitution Is Specifically Preferred Over Para-OCF3 for Mitochondrial Uncoupling Activity in Anilinopyrazine Chemotypes

In a systematic SAR study of anilinopyrazine mitochondrial uncouplers, the meta‑trifluoromethoxy substitution was explicitly favoured over the para‑OCF3 isomer for proton‑transport activity, while the opposite preference was observed for the trifluoromethyl group (para‑CF3 preferred) [1]. Although the quantitative IC50 or EC50 values for the target pyrazol‑3‑amine scaffold are not reported in this study, the class‑level inference provides a strong rationale for selecting the meta‑OCF3 regioisomer when optimising compounds that rely on membrane‑permeant protonophoric mechanisms.

Mitochondrial uncoupling Structure-activity relationship Pyrazine SAR

Trifluoromethoxy Group Provides Higher Lipophilicity and an Additional Hydrogen‑Bond Acceptor Compared to the Trifluoromethyl Analogue

Computed logP (XLogP3‑AA) for the target meta‑OCF3 compound is 2.7, whereas the direct CF3 analogue (CAS 209224‑91‑9) has an XLogP3‑AA of 2.4, yielding a ΔlogP of 0.3 [1]. Additionally, the OCF3 group increases the hydrogen‑bond acceptor count from 5 (CF3 analog) to 6 [1]. The extra oxygen atom provides a site for potential hydrogen‑bond interactions with target proteins, a feature absent in the CF3 congener. These differences are consistent with the broader medicinal‑chemistry literature documenting that OCF3 imparts higher lipophilicity (Hansch π = +1.04) than CF3 (π = +0.88) [2].

Lipophilicity Physicochemical properties Drug design

Increased Conformational Flexibility Due to an Extra Rotatable Bond Relative to the CF3 Analog

The target compound possesses 2 rotatable bonds (aryl‑pyrazole and aryl‑OCF3 linkages), whereas the CF3 analog contains only 1 (the C‑CF3 bond has no rotational degrees of freedom) [1]. This additional degree of freedom, resulting from the OCF3 ether linkage, may allow the compound to adopt conformations that optimise interaction with binding‑site residues while incurring an entropy penalty upon binding. The difference is a direct consequence of the OCF3 vs CF3 substitution and is not present for the para‑OCF3 isomer (which also has 2 rotatable bonds).

Conformational entropy Molecular recognition Drug-likeness

Comparable Vendor‑Certified Purity to the Para‑Isomer Enables Direct Substitution in Established Synthetic Routes

Both the meta‑OCF3 target compound and its para‑OCF3 isomer (CAS 1040724‑30‑8) are supplied at 98% purity by Leyan (Shanghai HaoHong Biomedical Technology) . The equivalent purity specification means that researchers can substitute one isomer for the other in a synthetic sequence without needing to re‑optimise reaction stoichiometry or purification protocols based on purity alone, thereby isolating the effect of the positional isomerism on downstream performance.

Chemical procurement Building block quality Reproducibility

Meta-OCF3 Substitution Offers a Different Electronic Profile Than para-OCF3, Influencing Halogen Bonding and π‑Stacking Interactions

The Hammett substituent constants for OCF3 differ between the meta (σm ≈ 0.38) and para (σp ≈ 0.35) positions, and both are electronically distinct from CF3 (σm ≈ 0.43, σp ≈ 0.54) [1]. The meta‑OCF3 group is inductively electron‑withdrawing but lacks the strong resonance withdrawal of para‑CF3, resulting in a distinct electrostatic potential at the aryl ring. While direct activity data comparing the two OCF3 positional isomers on the pyrazol‑3‑amine scaffold are absent from the open literature, the established electronic parameters indicate that the two regioisomers will interact differently with aromatic binding pockets and halogen‑bond donors.

Electronic effects Halogen bonding Medicinal chemistry design

High‑Value Application Scenarios for 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimisation Requiring Meta‑Positioned Aryl Trifluoromethoxy Functionality

The compound serves as a direct building block for SAR exploration of FLT3 and other kinase inhibitors where the meta‑OCF3 pharmacophore has been validated [1]. Its higher lipophilicity (XLogP3 = 2.7) and extra hydrogen‑bond acceptor compared to the CF3 analog make it particularly suited for identifying inhibitors that must penetrate cellular membranes while engaging ATP‑binding pocket residues via halogen‑bond or π‑stacking interactions.

Mitochondrial Uncoupler Probe Development Targeting Metabolic Disorders

Based on the class‑level SAR showing that meta‑OCF3 is preferred for anilinopyrazine‑based mitochondrial uncouplers [2], this compound can be employed as a core scaffold for designing probes aimed at obesity, NAFLD, and neurodegenerative diseases where controlled proton‑motive‑force disruption is desired.

Agrochemical Fungicide Discovery Leveraging Aryl Trifluoromethoxy Pharmacophores

The broad antifungal activity reported for pyrazole‑OCF3 analogues against phytopathogenic fungi such as Fusarium graminearum and Colletotrichum micotianae [3] positions this compound as a valuable intermediate for synthesizing novel fungicides. The meta‑OCF3 group imparts enhanced metabolic stability and bioavailability, critical for field‑application performance.

Chemical Biology Tool Compound Synthesis Demanding Positional Isomer Purity

When constructing bivalent ligands, PROTACs, or affinity‑based probes, the precise substitution geometry is crucial for achieving the intended ternary complex geometry. The availability of the meta‑OCF3 isomer at 98% purity, matched in quality to its para counterpart, reduces synthetic risk and ensures that observed activity differences derive purely from the structural isomerism.

Quote Request

Request a Quote for 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.